Cas no 294875-84-6 (1,3,5-Triazin-2-amine, 4-chloro-6-(4-morpholinyl)-N,N-diphenyl-)

294875-84-6 structure
Productnaam:1,3,5-Triazin-2-amine, 4-chloro-6-(4-morpholinyl)-N,N-diphenyl-
CAS-nummer:294875-84-6
MF:C19H18ClN5O
MW:367.832122325897
CID:1438209
1,3,5-Triazin-2-amine, 4-chloro-6-(4-morpholinyl)-N,N-diphenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3,5-Triazin-2-amine, 4-chloro-6-(4-morpholinyl)-N,N-diphenyl-
- 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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- Inchi: 1S/C19H18ClN5O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
- InChI-sleutel: CBAOGVKGQAPSNR-UHFFFAOYSA-N
- LACHT: N1=C(N2CCOCC2)N=C(Cl)N=C1N(C1=CC=CC=C1)C1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 367.12024
- Monoisotopische massa: 367.12
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
Experimentele eigenschappen
- Dichtheid: 1.335±0.06 g/cm3(Predicted)
- Smeltpunt: 207-208 °C
- Kookpunt: 574.5±60.0 °C(Predicted)
- PSA: 54.38
- pka: 4.30±0.10(Predicted)
1,3,5-Triazin-2-amine, 4-chloro-6-(4-morpholinyl)-N,N-diphenyl- Gerelateerde literatuur
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1. Back matter
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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